molecular formula C11H16N2O6S B7483454 2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid

2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid

Cat. No.: B7483454
M. Wt: 304.32 g/mol
InChI Key: YEURTVRWTPPKNR-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a dimethylsulfamoylamino group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxybenzoic acid as the primary starting material.

    Formation of Dimethylsulfamoylamino Group: The dimethylsulfamoylamino group is introduced through a reaction with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylsulfamoylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxybenzoic acid: Lacks the dimethylsulfamoylamino group, resulting in different chemical properties and reactivity.

    2-(Methylsulfamoylamino)-4,5-dimethoxybenzoic acid: Similar structure but with a methylsulfamoylamino group instead of a dimethylsulfamoylamino group.

    2-(Dimethylsulfamoylamino)-3,4-dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions on the benzene ring.

Uniqueness

2-(Dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid is unique due to the specific positioning of the dimethylsulfamoylamino and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-(dimethylsulfamoylamino)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6S/c1-13(2)20(16,17)12-8-6-10(19-4)9(18-3)5-7(8)11(14)15/h5-6,12H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEURTVRWTPPKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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